

# Application Notes and Protocols for Leveraging Patient-Generated Health Data in Research

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on the integration of Patient-Generated Health Data (PGHD) into research studies, complete with quantitative data, detailed protocols, and visualizations to facilitate understanding and implementation.

# Introduction to Patient-Generated Health Data (PGHD) in Research

Patient-Generated Health Data (PGHD) are health-related data created, recorded, or gathered by or from patients to help address a health concern.[1] These data are captured outside of a clinical setting and can provide a more holistic view of a patient's health status and the impact of a disease or treatment on their daily life. The use of PGHD in clinical research has been catalyzed by the proliferation of wearable sensors, smartphones, and other digital health technologies.[2]

The integration of PGHD into clinical trials and observational studies offers numerous benefits, including the potential for more objective and continuous data collection, reduced patient burden, and the ability to capture real-world evidence.[3] For instance, a review of 91 clinical trial protocols by AstraZeneca revealed that 74–85% of trial assessments could be collected remotely, potentially reducing in-person clinic visits by up to 40%.[4] This shift towards decentralized and hybrid trial models is transforming the landscape of clinical research.



## **Quantitative Impact of PGHD in Clinical Research**

The adoption of PGHD in clinical research is on a significant upward trend, with tangible benefits in terms of trial efficiency, cost savings, and patient engagement. The following tables summarize key quantitative data on the impact of leveraging PGHD.

Table 1: Adoption and Growth of PGHD in Clinical Trials

| Metric                                               | Statistic                                                                                                         | Source/Year                                                                                                   |
|------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| Growth in Wearable Device<br>Use in Clinical Studies | Increasing number of studies incorporating wearables since 2012, with a significant increase in the last 3 years. | (Assessing the current utilization status of wearable devices in clinical research, 2024)[3]                  |
| Prevalence of PROs in<br>Pragmatic Trials            | Approximately 57% of pragmatic trials include Patient-Reported Outcomes (PROs).                                   | (Patient-Reported Outcomes in Clinical Trials, 2023)[1]                                                       |
| Adoption of PROs by Health<br>Systems                | Pain (50.6%) and depression (43.8%) PROs are commonly adopted by health systems.                                  | (Adoption of Patient-Reported<br>Outcomes by Health Systems<br>and Physician Practices in the<br>USA, PMC)[5] |
| Market Growth of Wearable<br>Medical Devices         | The global market is projected to reach \$156.0 billion by 2032, with a CAGR of 16.60% from 2023 to 2032.         | (Wearable Medical Devices<br>Statistics 2025 By Users,<br>Usage and Technology)[6]                            |

Table 2: Impact of PGHD on Clinical Trial Efficiency and Cost



| Metric                     | Impact                                                                                                                             | Company/Study                                                      |
|----------------------------|------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------|
| Trial Duration Reduction   | Use of digital tools in a COPD trial is predicted to reduce overall trial duration by 15%.                                         | AstraZeneca[4]                                                     |
| Cost Reduction             | The same COPD trial is projected to have a 32% reduction in costs.                                                                 | AstraZeneca[4]                                                     |
| Reduced In-Person Visits   | Remote data collection can reduce the number of physical clinic visits by up to 40%.                                               | AstraZeneca[4]                                                     |
| Improved Patient Retention | A Johnson & Johnson study with a patient-centric design, including remote options, reported no trial drop-outs after seven months. | Johnson & Johnson[7]                                               |
| Reduced Healthcare Costs   | A study on remote patient monitoring (RPM) found that users had fewer hospital admissions and shorter stays.                       | (Remote Trials: Boosting<br>Accuracy & Reducing Costs,<br>2025)[8] |

## **Experimental Protocols for PGHD Integration**

The successful integration of PGHD into a research study requires meticulous planning and standardized procedures. The following protocols provide a framework for the collection, validation, and analysis of PGHD.

### **Protocol for Patient Training on Wearable Devices**

Objective: To ensure participants are proficient in using the wearable device and understand their responsibilities for data collection and synchronization.

Personnel: Clinical Research Coordinator (CRC) or designated study personnel.

Materials:



- Wearable device and charger
- Participant-facing instruction manual (with pictures)
- Smartphone with the companion mobile application pre-installed
- Contact information for technical support

#### Procedure:

- Introduction to the Device:
  - Explain the purpose of the wearable device in the context of the study.
  - Describe the data being collected (e.g., activity levels, heart rate, sleep patterns) and how it will be used.
  - Demonstrate the physical components of the device (e.g., sensors, charging port, display).
- Device Setup and Fitting:
  - Assist the participant in fitting the device correctly to ensure optimal data capture.
  - Guide the participant through the initial setup of the device, including pairing it with the study-provided smartphone via Bluetooth.
- Application and Data Synchronization:
  - Walk the participant through the features of the companion mobile application.
  - Explain the importance of regular data synchronization and demonstrate how to perform a manual sync.
  - Set up automated data synchronization where possible and explain the conditions under which it occurs (e.g., when the app is open and connected to Wi-Fi).
- Charging and Maintenance:
  - Demonstrate how to charge the device and explain the expected battery life.



- Provide instructions on cleaning and caring for the device.
- Troubleshooting and Support:
  - Review common troubleshooting issues (e.g., device not syncing, battery not charging).
  - Provide the participant with clear contact information for technical support and study staff for any device-related questions.
- Teach-Back Confirmation:
  - Ask the participant to demonstrate key tasks, such as checking the battery level, initiating a manual data sync, and explaining when to charge the device.
  - Address any remaining questions or concerns.

#### **Protocol for PGHD Data Validation**

Objective: To ensure the accuracy, completeness, and integrity of the PGHD collected during the study.

#### Procedure:

- Source Data Verification:
  - Periodically cross-reference a subset of PGHD with source documents (e.g., participant diaries, clinical assessments) where applicable.
- Automated Data Checks:
  - Implement automated checks within the data management system to identify anomalies, including:
    - Range Checks: Flag values that fall outside of a predefined, physiologically plausible range.
    - Consistency Checks: Identify inconsistencies in related data points (e.g., a reported high level of physical activity with a consistently low heart rate).



- Missing Data Checks: Monitor for prolonged periods of missing data from wearable devices, which may indicate non-adherence or technical issues.
- Format Checks: Ensure that data is in the correct format.
- Manual Data Review:
  - Designate trained data managers to regularly review the incoming PGHD for patterns that may indicate data quality issues.
  - Investigate flagged data points and document the resolution process.
- · Participant Adherence Monitoring:
  - Monitor device wear-time and data synchronization frequency.
  - Follow up with participants who have low adherence to troubleshoot any issues and provide additional training if necessary.

Table 3: Data Validation Checklist for PGHD



| Check        | Description                                                                      | Action if Flagged                                                          |
|--------------|----------------------------------------------------------------------------------|----------------------------------------------------------------------------|
| Completeness | Are there significant gaps in the data stream?                                   | Contact participant to investigate potential non-wear or technical issues. |
| Accuracy     | Do the data fall within expected physiological ranges?                           | Review data for potential sensor malfunction or data entry errors.         |
| Consistency  | Are different data streams from the same participant consistent with each other? | Investigate for potential device malfunction or participant error.         |
| Uniqueness   | Is each data point uniquely associated with a single participant and timepoint?  | Review data for duplication errors.                                        |
| Timeliness   | Is the data being synced in a timely manner?                                     | Remind the participant to sync their device.                               |

## **Protocol for Statistical Analysis of PGHD**

Objective: To outline the statistical methods for analyzing PGHD to answer the research questions.

#### Procedure:

- Data Preprocessing:
  - Define the procedures for handling raw sensor data, including cleaning, filtering, and feature extraction.
  - Specify the time windows for aggregating data (e.g., daily, hourly).
- Handling of Missing Data:
  - Describe the methods for identifying and characterizing missing data (e.g., missing completely at random, missing at random, missing not at random).



- Outline the statistical techniques to be used for handling missing data, such as multiple imputation or mixed-effects models.
- Descriptive Statistics:
  - Summarize the distribution of PGHD variables using appropriate measures of central tendency and dispersion.
  - Visualize the data using plots such as time-series plots, histograms, and box plots.
- Inferential Analysis:
  - Specify the primary and secondary endpoints to be derived from the PGHD.
  - Detail the statistical models that will be used to test the study hypotheses (e.g., mixedeffects models for longitudinal data, survival analysis for time-to-event outcomes).
  - Describe any planned subgroup analyses or sensitivity analyses.
- Software:
  - List the statistical software packages that will be used for the analysis (e.g., R, SAS, Python).

## **Visualization of PGHD Workflows and Pathways**

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the use of PGHD for research.

## **PGHD Experimental Workflow**





Click to download full resolution via product page

**PGHD** Experimental Workflow

# Logical Data Flow for PGHD in Research





Click to download full resolution via product page

Logical Data Flow for PGHD

# **Monitoring Inflammatory Signaling with PGHD**





Click to download full resolution via product page

Inferred Inflammatory Signaling

## Conclusion

The integration of PGHD into clinical research represents a paradigm shift towards more patient-centric and efficient evidence generation. While challenges related to data quality, standardization, and analysis remain, the development and implementation of robust protocols are critical to harnessing the full potential of these rich data streams. By leveraging the methodologies and insights outlined in these application notes, researchers, scientists, and drug development professionals can better design and execute studies that incorporate PGHD,



ultimately leading to a deeper understanding of disease and the development of more effective therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. FDA Law Blog [thefdalawblog.com]
- 2. Standard Operating Procedures for Clinical Trials (SOPs) [globalhealth.duke.edu]
- 3. verily.com [verily.com]
- 4. A guide to standard operating procedures (SOPs) in clinical trials | Clinical Trials Hub [clinicaltrialshub.htq.org.au]
- 5. The PRISMA 2020 statement: an updated guideline for reporting systematic reviews | The BMJ [bmj.com]
- 6. wearable SOP templates Clinical Research Made Simple [clinicalstudies.in]
- 7. Takeda signs deal worth up to \$11.4bn with Innovent for cancer drug hopefuls -Pharmaceutical Technology [pharmaceutical-technology.com]
- 8. Scientific Software: Accelerate Your Scientific Innovation | Dassault Systèmes [3ds.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Leveraging Patient-Generated Health Data in Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13389108#leveraging-patient-generated-health-data-for-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com